1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Description

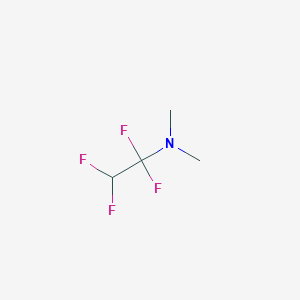

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620545 | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-50-1 | |

| Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,2,2 Tetrafluoro N,n Dimethylethanamine

Established Preparative Routes to 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine

The preparation of this compound has been predominantly centered around the reaction of tetrafluoroethylene (B6358150) with dimethylamine.

Synthesis via Reaction of Tetrafluoroethylene with Dimethylamine

The most direct and high-yielding method for the synthesis of this compound is the reaction between tetrafluoroethylene (TFE) and dimethylamine. This reaction has been reported to produce the target compound in yields as high as 96–98%. researchgate.net The process involves the nucleophilic addition of dimethylamine to the double bond of tetrafluoroethylene.

A patented method details a two-stage reaction process designed to enhance safety and control. google.com In the first stage, tetrafluoroethylene is continuously fed into a reactor containing dimethylamine at a controlled temperature range of -30 to 10°C and a pressure of 0.1 to 2.0 MPa. google.com This continuous feeding method helps to mitigate the risks associated with the high pressure of tetrafluoroethylene. google.com The second stage involves increasing the reaction temperature to 10–60°C to ensure the completion of the reaction. google.com This approach is reported to provide a uniform reaction rate and reduce the formation of byproducts. google.com The final product is then purified by rectification, with a boiling point of 76-77°C at standard pressure. google.com

Comparative Analysis of Synthetic Strategies: Efficiency and Purity Considerations

While the reaction of tetrafluoroethylene with dimethylamine is a highly efficient route, another notable method for synthesizing this compound is the alkylation of dimethylamine with 1,1,2,2-tetrafluoroethyl halides. A comparative analysis of these two primary strategies reveals differences in efficiency, reaction conditions, and potential impurities.

The alkylation of dimethylamine with a 1,1,2,2-tetrafluoroethyl halide, such as 1,1,2,2-tetrafluoroethyl chloride, typically proceeds in polar aprotic solvents like acetonitrile or tetrahydrofuran at temperatures ranging from 0°C to 50°C. The yield of this reaction is highly dependent on the purity of the starting halide and the base used to neutralize the hydrogen halide (HX) byproduct. Reported yields for this method after distillation are in the range of 85–92%.

In contrast, the direct reaction of tetrafluoroethylene with dimethylamine can achieve higher yields of up to 98%. researchgate.net This method can also be performed without a solvent. google.com However, it requires careful management of reaction pressure due to the gaseous nature and reactivity of tetrafluoroethylene. google.com

The purification of this compound from both routes is typically achieved by fractional distillation under reduced pressure. For the alkylation route, impurities can include unreacted halide or dimethylamine, which may necessitate acid-wash steps or the use of molecular sieves for removal. The direct addition of TFE to dimethylamine is described as producing fewer byproducts, simplifying the purification process. google.com

Table 1: Comparative Analysis of Synthetic Routes to this compound

| Feature | Synthesis via Tetrafluoroethylene and Dimethylamine | Synthesis via Alkylation of Dimethylamine with 1,1,2,2-Tetrafluoroethyl Halides |

| Reactants | Tetrafluoroethylene, Dimethylamine | 1,1,2,2-Tetrafluoroethyl halide (e.g., chloride), Dimethylamine |

| Typical Yield | 96–98% researchgate.net | 85–92% |

| Reaction Conditions | Two-stage temperature control (-30 to 60°C), Controlled pressure (0.1-2.0 MPa) google.com | 0–50°C in polar aprotic solvents |

| Solvent | Can be performed without a solvent google.com | Typically requires polar aprotic solvents (e.g., acetonitrile, THF) |

| Key Byproducts | Fewer byproducts reported google.com | Hydrogen halide (HX), which requires neutralization |

| Purification | Rectification/Fractional distillation google.com | Fractional distillation, may require acid-wash or molecular sieves |

| Purity Considerations | High purity achievable with fewer byproducts google.com | Purity dependent on starting material purity and effective byproduct removal |

Advancements in Scalable and Sustainable Synthesis of this compound

Recent advancements in chemical synthesis have focused on developing more scalable and sustainable processes. For the production of this compound, continuous-flow technology represents a significant step forward in terms of scalability and safety.

A patented industrial synthesis method describes a continuous-flow alkylation of dimethylamine with 1,1,2,2-tetrafluoroethyl chloride in a packed-bed reactor. This approach offers several advantages, including a short residence time of less than 30 minutes at 40–60°C and high yields of 85–92% after distillation. Continuous-flow systems can offer better control over reaction parameters, improved heat transfer, and enhanced safety, which are crucial for handling highly reactive fluorinated compounds. chemistryviews.orgresearchgate.net The ability to operate continuously also allows for large-scale production. chemistryviews.org

From a sustainability perspective, the principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. yale.eduacs.org These principles advocate for the prevention of waste, maximization of atom economy, and the use of safer solvents and reaction conditions. yale.eduacs.org In the context of this compound synthesis, the solvent-free reaction of tetrafluoroethylene and dimethylamine aligns well with the green chemistry principle of avoiding auxiliary substances. google.comyale.edu

Future developments in the sustainable synthesis of this compound could involve the use of more environmentally benign reagents and catalysts, as well as optimizing energy efficiency by operating at ambient temperatures and pressures where possible. yale.edu The development of catalytic methods that reduce the need for stoichiometric reagents would also contribute to a greener synthetic process. acs.org

Mechanistic Elucidation of 1,1,2,2 Tetrafluoro N,n Dimethylethanamine Reactivity

Deoxyfluorination Pathways with Oxygenated Substrates

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA), also known as the Petrov reagent, is an effective reagent for the deoxyfluorination of alcohols, converting them into the corresponding alkyl fluorides. researchgate.net The reaction mechanism and conditions, however, vary significantly depending on the nature of the alcohol substrate—primary, secondary, or tertiary. researchgate.net This differential reactivity underscores the nuanced mechanistic pathways involved in the activation of the alcohol's O-H bond and the subsequent nucleophilic substitution by fluoride (B91410). nih.govorganic-chemistry.org

The reaction of this compound with primary alcohols leads to the formation of primary alkyl fluorides in high yields. researchgate.net This conversion typically requires elevated temperatures to proceed efficiently. researchgate.net The proposed mechanism commences with the nucleophilic attack of the alcohol's oxygen atom on the electron-deficient carbon atom of TFEDMA. This is followed by the elimination of hydrogen fluoride (HF), which is scavenged by the dimethylamino group of the reagent. This sequence results in the formation of an intermediate that subsequently decomposes to yield the final alkyl fluoride product and N,N-dimethyldifluoroacetamide as a byproduct. google.com

The general pathway for deoxyfluorination involves the activation of the alcohol to create a good leaving group, which is then displaced by a fluoride ion in a nucleophilic substitution. brynmawr.eduresearchgate.net In the case of TFEDMA, the reagent itself facilitates this activation without the need for an external base. nih.gov

In contrast to primary alcohols, the deoxyfluorination of secondary and tertiary alcohols with this compound proceeds rapidly even at low temperatures, such as 0–10°C. researchgate.net While the corresponding alkyl fluorides are the major products, these reactions are often accompanied by the formation of olefins as significant byproducts. researchgate.net

The formation of olefins suggests a competing elimination reaction pathway, which becomes more prominent with the increasing substitution of the alcohol. This is a common challenge in deoxyfluorination reactions, where the activated intermediate can undergo either substitution (SN1 or SN2) or elimination (E1 or E2). nih.govnih.gov For tertiary alcohols, the reaction likely proceeds through a carbocationic intermediate, which is prone to elimination, leading to higher yields of the olefinic byproduct. nih.gov The mild, non-basic conditions provided by some deoxyfluorination systems can help suppress this undesired elimination in favor of substitution. nih.govorganic-chemistry.org

| Alcohol Type | Reaction Conditions | Major Product | Byproduct(s) | Reference |

|---|---|---|---|---|

| Primary | Elevated temperature | Alkyl Fluoride (High Yield) | N,N-dimethyldifluoroacetamide | researchgate.net |

| Secondary | 0–10°C, Rapid | Alkyl Fluoride | Olefin, N,N-dimethyldifluoroacetamide | researchgate.net |

| Tertiary | 0–10°C, Rapid | Alkyl Fluoride | Olefin (often significant), N,N-dimethyldifluoroacetamide | researchgate.net |

Activation and Functionalization of Carbonyl Compounds

This compound and related reagents are also capable of activating and functionalizing carbonyl compounds, extending their utility beyond alcohol deoxyfluorination.

The conversion of aldehydes and ketones to gem-difluorides is a key transformation in organofluorine chemistry. organic-chemistry.org Reagents like TFEDMA can act as effective deoxyfluorinating agents for this purpose. The reaction involves the replacement of the carbonyl oxygen with two fluorine atoms. This transformation is valuable for creating difluoromethylene (CF₂) groups, which are important motifs in pharmaceuticals and agrochemicals. nih.gov While various reagents can achieve this, the mechanism generally involves the activation of the carbonyl group followed by fluoride transfer. organic-chemistry.orgillinois.edu Ketones are often challenging substrates for deoxyfluorination, as they can be converted to the corresponding gem-difluorides under harsh conditions. nih.gov

| Starting Material | Product | Transformation | General Reagent Class |

|---|---|---|---|

| Aldehyde (R-CHO) | gem-Difluoroalkane (R-CHF₂) | Deoxyfluorination | Aminosulfur trifluorides, TFEDMA analogues |

| Ketone (R-CO-R') | gem-Difluoroalkane (R-CF₂-R') | Deoxyfluorination | Aminosulfur trifluorides, TFEDMA analogues |

The fluorination of 1,3-diketones to produce 2,2-difluoro-1,3-diketones reveals a significant mechanistic divergence that depends on the substrate's structure. The initial monofluorination of 1,3-diketones is typically rapid because these substrates exist predominantly in their enol tautomeric form. nih.gov However, the introduction of the second fluorine atom is often much slower. nih.gov

The rate-determining step for the second fluorination is the enolization of the intermediate 2-fluoro-1,3-diketone. nih.gov The electron-withdrawing fluorine atom on the alpha-carbon of the 2-fluoro-1,3-diketone intermediate disfavors the formation of the enol tautomer, thus slowing down the second fluorination step. For cyclic 1,3-diones, both 2-mono- and 2,2-di-fluorinated products can be obtained through direct fluorination. rsc.org The efficiency of the difluorination can be improved by adding a base or water, which accelerates the enolization of the monofluoro-diketone intermediate, allowing the second electrophilic fluorination to occur. nih.gov

The reactivity of this compound is attributed to its ability to form a reactive iminium intermediate. This intermediate functions as a fluorinated analogue of the well-known Vilsmeier reagent. researchgate.net The classical Vilsmeier reagent, typically a chloroiminium salt formed from dimethylformamide (DMF) and phosphorus oxychloride, is a powerful electrophile used for the formylation of electron-rich aromatic compounds. wikipedia.orgwikipedia.orgorganic-chemistry.org

Similarly, the iminium cation derived from TFEDMA is a potent electrophile. However, instead of leading to formylation, its reaction with nucleophiles and subsequent breakdown leads to fluorination. researchgate.net This fluorinated Vilsmeier-type reactivity allows TFEDMA to activate various functional groups, such as oximes, leading to the synthesis of valuable products like aryl-cyanides and aryl-amides. researchgate.net This highlights the versatility of the reagent, serving not just as a simple fluoride donor but as a powerful activating agent for a range of chemical transformations.

Conversion Mechanisms for Carboxylic and Sulfonic Acids

This compound (TFEDMA), also known as the Petrov reagent, serves as an effective deoxyfluorination agent for the conversion of carboxylic and sulfonic acids into their corresponding acyl fluorides and sulfonyl fluorides. researchgate.net The reactivity of TFEDMA is analogous to that of the Vilsmeier reagent, which is used for the formylation of electron-rich arenes. researchgate.netorganic-chemistry.orgwikipedia.org The mechanism hinges on the in situ formation of an electrophilic iminium cation that activates the hydroxyl group of the acid, facilitating its substitution by a fluoride ion.

The conversion process can be delineated in the following steps:

Formation of the Active Electrophile : TFEDMA is believed to exist in equilibrium with its isomeric iminium fluoride form, N,N-dimethyl-(2,2-difluorovinylidene)ammonium fluoride. More significantly, it can eliminate a fluoride ion to form a highly electrophilic fluoroiminium cation, which acts as the key activating species, akin to the chloroiminium ion in the Vilsmeier-Haack reaction. researchgate.netwikipedia.orgmychemblog.com

Activation of the Acid : The oxygen atom of the carboxylic or sulfonic acid acts as a nucleophile, attacking the electrophilic carbon of the fluoroiminium cation. This step forms a highly reactive O-acyl or O-sulfonyl intermediate. This intermediate contains an excellent leaving group, poised for nucleophilic displacement.

Nucleophilic Displacement : A fluoride ion, which can be sourced from the initial TFEDMA reagent or be present in the reaction medium, then attacks the carbonyl carbon of the O-acyl intermediate or the sulfur atom of the O-sulfonyl intermediate. This nucleophilic attack results in the formation of the stable acyl fluoride or sulfonyl fluoride.

This mechanistic pathway has been successfully applied to the deoxyfluorination of sulfonic acids to yield sulfonyl fluorides, although its application has been demonstrated on a limited number of substrates. nih.gov

The table below summarizes the transformation of acids using TFEDMA.

| Substrate Class | Reactive Intermediate | Product | Byproduct |

| Carboxylic Acid (R-COOH) | O-acyl aminofluorocarbene adduct | Acyl Fluoride (R-COF) | N,N-dimethyldifluoroacetamide |

| Sulfonic Acid (R-SO₃H) | O-sulfonyl aminofluorocarbene adduct | Sulfonyl Fluoride (R-SO₂F) | N,N-dimethyldifluoroacetamide |

General Reaction Principles of Nucleophilic Fluorination Catalysis by TFEDMA

While this compound (TFEDMA) is often referred to as a fluorinating agent rather than a true catalyst in deoxyfluorination reactions, its function is rooted in principles of catalysis, namely the activation of substrates toward nucleophilic attack. In these transformations, TFEDMA is consumed stoichiometrically to produce a stable byproduct, but it can be regenerated from this byproduct in a separate process, allowing for its reuse in a cyclical fashion. google.com The fundamental principles of how TFEDMA facilitates nucleophilic fluorination are centered on the activation of hydroxyl groups.

The core principle is the conversion of a poor leaving group (the hydroxyl group, -OH) into a highly reactive, superior leaving group. researchgate.netbrynmawr.edu This activation strategy is crucial for overcoming the inherent challenges of nucleophilic fluorination, such as the low nucleophilicity and high basicity of the fluoride ion in many contexts. ucla.edu

Key principles of TFEDMA-mediated nucleophilic fluorination include:

Electrophilic Activation : The active species derived from TFEDMA is a highly electrophilic iminium cation. researchgate.net This cation readily reacts with nucleophilic hydroxyl groups of substrates like alcohols, carboxylic acids, and sulfonic acids. researchgate.net This initial reaction is the activation step.

Fluoride Delivery : The TFEDMA reagent itself or its iminium fluoride isomer serves as the source of the fluoride nucleophile. The activation step makes the substrate susceptible to attack by this fluoride. The reaction essentially functions as a "fluoride shuttle," where the reagent activates the substrate and delivers the fluoride ion in a concerted or stepwise manner to replace the activated oxygen functionality.

Although the process is stoichiometric in the reaction pot, the ability to regenerate TFEDMA from its amide byproduct makes it a reusable reagent, which aligns with the principles of sustainable chemistry. This contrasts with other deoxyfluorination reagents that are often consumed without a straightforward regeneration path.

The following table outlines the general principles of TFEDMA's role in facilitating nucleophilic fluorination.

| Principle | Description | Relevance to Catalysis |

| Substrate Activation | Converts a poor hydroxyl leaving group into a highly reactive intermediate. | This is a classic role for a catalyst or activating agent, lowering the activation energy for the subsequent substitution step. |

| Thermodynamic Driving Force | The formation of a stable amide byproduct (N,N-dimethyldifluoroacetamide) makes the overall fluorination reaction thermodynamically favorable. | While not a catalytic feature itself, this strong driving force ensures high conversion, a desirable outcome in any chemical transformation. |

| Internal Fluoride Source | The reagent itself provides the nucleophilic fluoride required for the substitution reaction. | This simplifies the reaction setup by not requiring a separate, external fluoride salt, which often suffer from low solubility. ucla.edu |

| Reagent Regeneration | TFEDMA is consumed but can be regenerated from the byproduct in a separate chemical step. | This allows the reagent to be used in a cycle, a key concept in catalysis, even if it is not regenerated in situ. |

Applications of 1,1,2,2 Tetrafluoro N,n Dimethylethanamine in Advanced Organic Synthesis

Regioselective and Chemoselective Fluorination of Alcohols to Alkyl and Aryl Fluorides

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine is an effective dehydroxyfluorination reagent for the conversion of alcohols into the corresponding alkyl and aryl fluorides. researchgate.net The reaction mechanism involves the initial reaction between the alcohol's hydroxyl group and the reagent, forming an intermediate that subsequently decomposes to yield the fluorinated product and a fluorinated acetamide (B32628) byproduct. mdpi.com The reactivity of the alcohol substrate is a key factor in determining the reaction conditions.

Primary alcohols typically require elevated temperatures to react with TF-EDMA, affording high yields of the corresponding alkyl fluorides. researchgate.netresearchgate.net In contrast, secondary and tertiary alcohols react much more rapidly, often at temperatures between 0–10°C. researchgate.net While these reactions produce the desired alkyl fluorides as the major product, the formation of olefin elimination byproducts can also occur, particularly with more sterically hindered alcohols. researchgate.netacs.org The reagent's selectivity for alcohols allows it to be used in the presence of other functional groups like ketones and aldehydes, which are generally unreactive towards TF-EDMA. acsgcipr.org

A notable application is the deoxyfluorination of Morita–Baylis–Hillman (MBH) alcohols. Using TF-EDMA, a variety of MBH-alcohols can be smoothly converted to their corresponding MBH-fluorides in moderate to good yields without the need for an additional activator. researchgate.net This provides a safer alternative to other fluorinating reagents like (diethylamino)sulfur trifluoride (DAST), which is known to be explosive. researchgate.netacs.org

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary Alcohols | Alkyl Fluorides | Elevated Temperature | High | researchgate.net |

| Secondary Alcohols | Alkyl Fluorides | 0–10°C | Major Product | researchgate.net |

| Tertiary Alcohols | Alkyl Fluorides | 0–10°C | Major Product | researchgate.net |

| Morita–Baylis–Hillman Alcohols | Morita–Baylis–Hillman Fluorides | Not specified | Moderate to Good | researchgate.net |

Synthesis of Acyl Fluorides from Carboxylic Acid Precursors

The conversion of carboxylic acids into acyl fluorides is another important application of this compound. researchgate.netmdpi.com Acyl fluorides are valuable synthetic intermediates, serving as effective acylation reagents that are often more stable and easier to handle than their acyl chloride counterparts. beilstein-journals.orgbeilstein-journals.org The reaction with TF-EDMA provides a direct and efficient route to these compounds from readily available carboxylic acid precursors. mdpi.com This transformation proceeds under mild conditions and is applicable to a range of aromatic and aliphatic carboxylic acids. researchgate.netresearchgate.net The in situ generation of acyl fluorides using TF-EDMA can be followed by a one-pot reaction with amines to form amide bonds, streamlining multi-step synthetic sequences. mdpi.comresearchgate.net

| Precursor | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Carboxylic Acids | This compound | Acyl Fluorides | Efficient conversion to versatile acylating agents. mdpi.com | researchgate.netmdpi.com |

Preparation of Sulfonyl Fluorides from Sulfonic Acid Derivatives

This compound has been employed in the direct deoxyfluorination of sulfonic acids to prepare sulfonyl fluorides. mdpi.comnih.gov Sulfonyl fluorides are of significant interest due to their applications in polymer chemistry, surface modification, and as "click" reagents. nih.gov Traditional methods for converting sulfonic acids to sulfonyl fluorides often require a two-step process involving the formation of an intermediate sulfonyl chloride. nih.gov The use of TF-EDMA represents a more direct, single-step approach. nih.gov However, research in this specific application has been limited, with one report noting its use with only a single substrate, suggesting that while feasible, its broader applicability for this transformation requires further investigation. nih.gov

Oxime Derivatization and Functional Group Transformation

TF-EDMA serves as a scalable and efficient reagent for the activation of aryl-oximes, leading to valuable functional group transformations. researchgate.netresearchgate.net The iminium form of the reagent is believed to act as a fluorinated equivalent of the Vilsmeier reagent, facilitating these conversions. researchgate.netresearchgate.net The nature of the product depends on the structure of the starting oxime.

When aryl-aldoximes are treated with this compound, they are readily converted into the corresponding aryl-cyanides (nitriles). researchgate.netresearchgate.net This dehydration reaction provides a valuable method for synthesizing aryl cyanides, which are important synthetic units in the preparation of natural products, drug candidates, and materials for polymer chemistry. researchgate.net

In contrast to aldoximes, aryl-ketoximes undergo a Beckmann rearrangement upon treatment with TF-EDMA to furnish aryl-amides in moderate to excellent yields. researchgate.netresearchgate.net The Beckmann rearrangement is a classic organic reaction for converting ketoximes into their corresponding amides. nih.govmasterorganicchemistry.com The use of TF-EDMA provides an effective means to promote this transformation, yielding valuable amide products that are ubiquitous in pharmaceuticals and biologically active compounds. researchgate.netnih.gov

| Substrate | Reagent | Transformation | Product | Reference |

|---|---|---|---|---|

| Aryl-Aldoximes | This compound | Dehydration | Aryl-Cyanides | researchgate.netresearchgate.net |

| Aryl-Ketoximes | This compound | Beckmann Rearrangement | Aryl-Amides | researchgate.netresearchgate.net |

Stereoselective Fluorination Methodologies

The development of stereoselective fluorination methods is crucial for the synthesis of chiral organofluorine compounds used in medicinal chemistry. While comprehensive studies on the stereoselective applications of this compound are not extensively detailed in the provided search results, its application in the fluorination of chiral substrates like Morita–Baylis–Hillman alcohols implies a role in stereoselective synthesis. researchgate.net The conversion of a chiral alcohol to an alkyl fluoride (B91410) proceeds via an SN2-type mechanism, which would result in an inversion of stereochemistry. acsgcipr.org For enantiomerically enriched alcohols, this would lead to the formation of enantioenriched alkyl fluorides, demonstrating the reagent's utility in stereospecific transformations. Further research is needed to fully explore and document the enantioselective potential of TF-EDMA with a broader range of chiral substrates.

Asymmetric Synthesis of Morita-Baylis-Hillman (MBH)-Fluorides

The synthesis of Morita-Baylis-Hillman (MBH)-fluorides, which are important building blocks for asymmetric allylic substitution reactions, has been advanced through the use of this compound (TFEDMA). olemiss.edursc.org Traditionally, the preparation of these compounds involved hazardous reagents like (diethylamino)sulfur trifluoride (DAST), which is known to be explosive. olemiss.edursc.org TFEDMA presents a safer and more stable alternative for this transformation. olemiss.edumdpi.com

The process involves the deoxyfluorination of MBH-alcohols. olemiss.edursc.org Research has shown that a variety of MBH-alcohols can be smoothly converted into their corresponding MBH-fluorides in moderate to good yields using TFEDMA, notably without the need for an additional activator. olemiss.edursc.orgekb.eg The reaction is understood to proceed through an SN1 mechanism, which involves a stable allylic cation intermediate. rsc.orgekb.eg This method underscores the utility of TFEDMA as a practical and safer reagent for accessing valuable fluorinated synthetic platforms. olemiss.edu

| MBH-Alcohol Reactant | Product (MBH-Fluoride) | Yield | Reference |

|---|---|---|---|

| Variety of MBH-alcohols | Corresponding MBH-fluorides | Moderate to Good | olemiss.edursc.org |

Introduction of Fluorinated Moieties onto Heterocyclic and Aromatic Scaffolds

This compound (TFEDMA) serves as a potent reagent for introducing fluorine-containing groups into heterocyclic and aromatic systems, which are core structures in many pharmaceutical and agrochemical compounds. olemiss.edunih.gov One of its notable functions is acting as a fluorinated version of the well-known Vilsmeier reagent. rsc.orgsci-hub.se

In this capacity, TFEDMA has been effectively used for the activation of aryl-oximes. rsc.orgsci-hub.se This activation leads to the synthesis of aryl-cyanides from aryl-aldoximes and aryl-amides from aryl-ketoximes, with reported yields ranging from moderate to excellent. rsc.orgsci-hub.seresearchgate.net These products—aryl cyanides and amides—are highly valuable synthetic intermediates for creating natural products and drug candidates. rsc.orgsci-hub.se The iminium form of TFEDMA is the active species in this transformation, highlighting its role as a scalable and efficient reagent for modifying aromatic scaffolds. rsc.orgsci-hub.se

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl-aldoximes | TFEDMA | Aryl-cyanides | Moderate to Excellent | rsc.orgsci-hub.se |

| Aryl-ketoximes | TFEDMA | Aryl-amides | Moderate to Excellent | rsc.orgsci-hub.se |

Utility in the Synthesis of Biologically Active Compounds

The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluorination a critical strategy in drug discovery. researchgate.net this compound is a key reagent in this field, valued for its ability to selectively introduce fluorine into various organic molecules, thereby facilitating the synthesis of diverse biologically active compounds. researchgate.net

Applications in Pharmaceutical and Agrochemical Development

TFEDMA is primarily utilized as a chemical synthesis intermediate in the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The presence of electron-withdrawing fluorine atoms in its structure modulates the reactivity and stability of the molecules it helps create. researchgate.net As a selective nucleophilic fluorinating agent, TFEDMA is effective for the conversion of alcohols and other activated compounds into fluorinated derivatives, which are often new drug candidates. researchgate.netresearchgate.net Its role as a building block in organic chemistry is crucial for the discovery of new materials and compounds with unique properties for chemical research and drug development. researchgate.net

Synthesis of Fluorinated Macrocyclic Antibiotic Drugs

The challenge of antimicrobial resistance has spurred the development of new antibiotics. Chemical synthesis, including the strategic incorporation of fluorine, is a key approach to reinventing existing antibiotic classes. nih.gov this compound has been identified as a reagent that can be used in the preparation of macrocyclic broad-spectrum antibiotic drugs. The incorporation of fluorine into an antibiotic's structure can significantly enhance its potency and metabolic stability. researchgate.netnih.gov For instance, the fluorinated macrobicyclic oxepanoprolinamide antibiotic BT-33 demonstrates broad-spectrum activity against multidrug-resistant bacterial pathogens, showcasing the potential of fluorination in this critical therapeutic area. nih.gov

Specific Transformations in the Synthesis of Pyrazole (B372694) Derivatives

While TFEDMA is not typically used in the primary ring-forming cyclocondensation reactions for pyrazole synthesis, it plays a role in specific transformations of pyrazole precursors. researchgate.net Research has shown that TFEDMA can react with linear 1,3-diketones, which are common starting materials for the Knorr pyrazole synthesis, to yield β,β-difluoroketones. nih.gov

More directly, TFEDMA has been utilized in a one-pot sequence for the synthesis of pyrazole carboxylates. In this process, commercially available fluoroacetoacetates are treated with TFEDMA that has been activated with boron trifluoride (BF3). This straightforward method produces pyrazole carboxylates in good yields and with excellent regioselectivity. researchgate.net These resulting pyrazole carboxylates are valuable building blocks that can be further converted into other useful pyrazolic acids and derivatives for the design of novel bioactive compounds. researchgate.net

Computational and Theoretical Studies on 1,1,2,2 Tetrafluoro N,n Dimethylethanamine Reactivity

Density Functional Theory (DFT) Calculations for Reaction Coordinate Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, DFT calculations are instrumental in mapping the reaction coordinates for its various transformations, most notably in deoxofluorination reactions.

Detailed research findings from DFT studies on analogous fluorination reactions reveal that the process is often initiated by the activation of the reagent. For instance, in the fluorination of alcohols, the reaction proceeds through a key intermediate, an α-fluoro-β-fluoro-N,N-dimethylethylammonium fluoride (B91410). The subsequent reaction with an alcohol involves the formation of a six-membered cyclic transition state.

The energy profile of such a reaction can be meticulously calculated, identifying the transition states and intermediates along the reaction pathway. These calculations provide critical data on activation energies and reaction enthalpies, which are essential for understanding the feasibility and kinetics of the reaction. While specific DFT data for this compound is not abundant in the literature, analogous systems have been studied, providing a framework for understanding its reactivity.

Table 1: Illustrative DFT Calculated Energy Profile for a Deoxofluorination Reaction This table presents hypothetical data based on typical values for similar fluorination reactions, as direct data for this compound is not readily available in published literature.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (TFEDMA + Alcohol) | R-OH + (CH₃)₂NCF₂CHF₂ | 0.0 |

| Intermediate Complex | [(CH₃)₂NCF₂CHF₂---HOR] | -5.2 |

| Transition State 1 (TS1) | [Cyclic Ether Formation] | +15.8 |

| Intermediate | Alkoxyaminofluorocarbon | -2.5 |

| Transition State 2 (TS2) | [Fluoride Transfer] | +20.1 |

| Products (Alkyl Fluoride + Amide) | R-F + (CH₃)₂NC(O)CHF₂ | -12.7 |

Molecular Dynamics Simulations of Reagent-Substrate Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic interactions between molecules over time. For the reactions of this compound, MD simulations can elucidate the nature of the interactions between the reagent and various substrates in a solvent environment. These simulations can reveal crucial information about the formation of pre-reaction complexes, solvent effects, and the conformational changes that precede the chemical transformation.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the movement of each atom. This allows for the observation of how the reagent and substrate molecules approach each other, interact, and orient themselves in a way that is conducive to reaction.

Key parameters that can be extracted from MD simulations include interaction energies and radial distribution functions. Interaction energies quantify the strength of the non-covalent interactions between the reagent and the substrate, while radial distribution functions provide information about the local density of substrate molecules around the reactive sites of the reagent.

Table 2: Representative Interaction Energies from Molecular Dynamics Simulations The data in this table is illustrative and based on simulations of similar fluorinated reagents with common substrates. Specific MD simulation data for this compound is not extensively documented.

| Substrate | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Methanol | Hydrogen Bonding | -7.5 |

| Acetone | Dipole-Dipole | -4.2 |

| Benzene | van der Waals | -2.1 |

| Cyclohexanol | Hydrogen Bonding | -8.1 |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity. For this compound, these descriptors can be used to develop quantitative structure-reactivity relationships (QSAR).

Commonly used descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity index, and Mulliken atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

By calculating these descriptors for a series of related fluorinating agents and correlating them with experimentally observed reaction rates, it is possible to build predictive models for the reactivity of new, untested reagents.

Table 3: Selected Quantum Chemical Descriptors for this compound These values are representative and would be obtained from quantum chemical calculations at a specified level of theory (e.g., B3LYP/6-31G). They are provided for illustrative purposes.*

| Descriptor | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.2 eV | Moderate electron-donating ability |

| LUMO Energy | -0.5 eV | Good electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | High kinetic stability |

| Electrophilicity Index (ω) | 2.5 eV | Moderate electrophilic character |

| Mulliken Charge on N | -0.45 | Nucleophilic character of the nitrogen atom |

| Mulliken Charge on C-F₂ | +0.60 | Electrophilic character of the fluorinated carbon |

Prediction of Novel Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for predicting the novel reactivity and selectivity of reagents like this compound. By combining the insights gained from DFT calculations, MD simulations, and QSAR studies, it is possible to hypothesize and then computationally test new reaction pathways and predict the outcomes with new classes of substrates.

For example, DFT calculations can be used to explore the feasibility of reactions with substrates other than alcohols, such as thiols, amines, or enolates. By comparing the calculated activation barriers for different reaction pathways, predictions can be made about the chemoselectivity of the reagent. Similarly, the regioselectivity of reactions with unsymmetrical substrates can be investigated by calculating the energies of the transition states leading to different products.

Machine learning models, trained on datasets of known reactions and their outcomes, can also be employed to predict the reactivity and selectivity of this compound. These models can identify complex patterns in the data that are not immediately obvious from traditional analysis, leading to the discovery of entirely new applications for this versatile fluorinating agent.

Table 4: Computationally Predicted Selectivity for this compound This table presents a hypothetical prediction of selectivity based on computational modeling principles.

| Substrate | Competing Reaction Sites | Predicted Major Product | Predicted Selectivity (Major:Minor) |

|---|---|---|---|

| 1,2-Propanediol | Primary vs. Secondary -OH | 2-Fluoro-1-propanol | 85:15 |

| 4-Aminophenol | -OH vs. -NH₂ | 4-Fluorophenylamine | 95:5 |

| 3-Mercaptopropan-1-ol | -OH vs. -SH | 3-Fluoropropan-1-thiol | 60:40 |

Advanced Analytical Techniques in the Research of 1,1,2,2 Tetrafluoro N,n Dimethylethanamine Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine. Both ¹H and ¹⁹F NMR are routinely employed to confirm the identity and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen-containing fragments of the molecule. For this compound, the N,N-dimethyl group is of particular interest.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is exceptionally useful for characterizing fluorinated compounds due to its 100% natural abundance and high sensitivity. It provides detailed information about the electronic environment of the fluorine atoms. The tetrafluoroethyl group gives rise to distinct signals corresponding to the -CF₂- and -CHF₂- moieties, although in this specific symmetric molecule, we have two CF₂ groups.

Mechanistic investigations into reactions involving this compound heavily rely on NMR. For instance, ¹⁹F NMR can be used to monitor the progress of fluorination reactions in real-time. nih.gov By observing the disappearance of the reactant's fluorine signals and the appearance of new signals corresponding to the fluorinated product and reaction intermediates, researchers can gain insights into reaction kinetics and pathways. nih.gov The formation of transient species, such as fluoro-iminium ions, can be detected, providing direct evidence for proposed reaction mechanisms.

Interactive Data Table: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~2.8 | Singlet | N/A | -N(CH₃)₂ |

| ¹⁹F | ~-91 | Triplet | ³JHF ≈ 16 Hz | -CF₂-N |

| ¹⁹F | ~-137 | Triplet | ²JHF ≈ 53 Hz | HCF₂- |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.

The fragmentation pattern in the mass spectrum offers structural information. For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the formation of a stable iminium ion.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, with a nominal mass of 145.

Alpha-Cleavage: Loss of a CHF₂ radical to form the [ (CH₃)₂N=CF₂ ]⁺ ion, which would be a major fragment.

Other Fragments: Peaks corresponding to the loss of methyl groups or further fragmentation of the tetrafluoroethyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for analyzing complex reaction mixtures. mdpi.com The gas chromatograph separates the different components of the mixture, which are then individually ionized and detected by the mass spectrometer. researchgate.net This allows for the identification and quantification of starting materials, products, and byproducts in reactions where this compound is used as a reagent. rsc.org For volatile and thermally stable compounds like many fluorinated organics, GC-MS is the method of choice. researchgate.net

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Property | Value | Technique |

| Molecular Formula | C₄H₇F₄N | HRMS |

| Exact Mass | 145.05146 Da | HRMS |

| Nominal Mass | 145 Da | MS |

| Primary Fragmentation | Alpha-cleavage | EI-MS |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum shows absorption bands at specific wavenumbers corresponding to different types of bonds. For this compound, the C-F bond stretching vibrations are particularly prominent and appear as strong absorptions in the region of 1100-1400 cm⁻¹. nih.gov Other key vibrations include C-H stretching and bending from the methyl groups, and C-N stretching vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While C-F bonds can be observed, the C-C backbone and symmetric vibrations of the molecule would be expected to yield strong Raman signals. This technique can be especially useful for studying reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions. currentseparations.com

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, allowing for the confirmation of its structure and the analysis of functional group transformations during chemical reactions.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch (methyl) | 2850 - 3000 | IR / Raman | Medium |

| C-N Stretch | 1000 - 1250 | IR / Raman | Medium |

| C-F Stretch | 1100 - 1400 | IR | Strong |

| C-C Stretch | 800 - 1200 | Raman | Strong |

X-ray Diffraction (XRD) for Crystallographic Analysis of Derivatives and Intermediates (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. Since this compound is a liquid at room temperature, XRD analysis cannot be performed on the compound itself.

Such crystallographic data provides invaluable, unambiguous proof of structure and can offer deep insights into the electronic effects and steric properties of the reactive intermediate, thereby supporting mechanistic proposals derived from other analytical methods like NMR. nih.govacs.org The study of crystalline fluoro-functionalized products resulting from reactions with this amine would similarly benefit from XRD analysis for absolute structure confirmation. mdpi.com

An exploration of the environmental and green chemistry considerations surrounding the use of the fluorinating agent this compound reveals a complex interplay between synthetic utility and ecological impact. As the chemical industry increasingly adopts principles of sustainability, a critical evaluation of reagents is necessary to align with greener manufacturing practices. This article delves into the strategies for minimizing waste, optimizing reaction conditions, and assessing the environmental footprint of this specific fluoroalkylamino reagent (FAR) in comparison to other common fluorinating agents.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Next-Generation 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine Analogues with Enhanced Specificity

The efficacy of TFEDMA has prompted research into a broader class of fluoroalkylamine reagents (FARs). The design of next-generation analogues focuses on modifying the reagent's structure to fine-tune its reactivity, stability, and selectivity for specific applications. Research in this area involves the synthesis of FARs from various secondary amines and perfluoro-olefins to study the influence of different alkyl chains on the reaction mechanism and efficiency. researchgate.net

Key areas of investigation include:

Steric and Electronic Tuning: Modifying the N-alkyl substituents (e.g., replacing methyl groups with ethyl, isopropyl, or cyclic systems) can alter the steric hindrance around the nitrogen atom. This can influence the reagent's reactivity towards sterically congested alcohols and potentially improve the selectivity between substitution and elimination pathways.

Altering the Fluoroalkyl Chain: Analogues with different fluoroalkyl chains, such as those derived from perfluoropropene (Ishikawa's reagent) or other fluorinated olefins, exhibit different reaction profiles. researchgate.net A systematic study of these variations allows for the selection of an optimal reagent for a specific substrate.

Enhanced Stability and Handling: A significant driver in reagent design is the development of compounds with improved thermal stability and lower sensitivity to moisture, which simplifies handling and storage. nih.gov

The table below compares TFEDMA with other notable fluoroalkylamine and deoxyfluorination reagents, highlighting the structural diversity that underpins the quest for enhanced performance.

| Reagent Name | Chemical Name | Structure | Key Features |

| TFEDMA (Petrov's Reagent) | This compound | C₄H₇F₄N | Effective for primary, secondary, and tertiary alcohols. researchgate.net |

| Yarovenko-Raksha Reagent | 2-chloro-1,1,2-trifluoroethyl-N,N-diethylamine | C₆H₁₁ClF₃N | One of the earliest developed FARs; TFEDMA is noted to be more stable. nih.gov |

| Ishikawa's Reagent | N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine | C₇H₁₁F₆N | A widely used reagent derived from perfluoropropene. researchgate.netnih.gov |

| Deoxo-Fluor® | bis(2-methoxyethyl)aminosulfur trifluoride | C₆H₁₄F₃NO₂S | Aminosulfur trifluoride class; thermally more stable than DAST. nih.gov |

| PyFluor® | 2-Pyridinesulfonyl fluoride (B91410) | C₅H₄FNO₂S | Sulfonyl fluoride class; noted for high chemoselectivity and safety profile. nih.gov |

Exploration of Catalytic and Asymmetric Fluorination Methodologies

A major frontier in fluorination chemistry is the development of catalytic and asymmetric methods to produce chiral fluorinated molecules with high enantioselectivity. cas.cn While TFEDMA is a stoichiometric nucleophilic reagent, future research aims to integrate it into catalytic cycles. The vast body of work on asymmetric fluorination using electrophilic reagents like Selectfluor®, often in combination with chiral metal complexes or organocatalysts, provides a roadmap for this endeavor. nih.gov

Emerging research directions include:

Chiral Phase-Transfer Catalysis: This strategy has proven effective for enantioselective fluorination reactions. cas.cn Future work could explore the development of chiral counterions capable of interacting with the reactive intermediates generated from TFEDMA to induce stereoselectivity.

Lewis Acid/Base Catalysis: The use of chiral Lewis acids or bases to activate either the alcohol substrate or the TFEDMA reagent could create a chiral environment around the reaction center, enabling enantioselective fluoride transfer. nih.gov

Development of Chiral Analogues: Synthesizing analogues of TFEDMA that incorporate a chiral center within their structure is another potential avenue, although this approach is often synthetically challenging.

Currently, the application of TFEDMA in catalytic asymmetric deoxyfluorination is largely conceptual. However, the high demand for enantiopure fluorinated building blocks in the pharmaceutical industry makes this a critical and promising area for future investigation. cas.cn

Expansion of Substrate Scope to Challenging Molecular Architectures

The utility of a fluorination reagent is ultimately defined by its ability to functionalize a wide range of substrates, particularly complex and sterically demanding molecules often encountered in medicinal and natural product chemistry. While TFEDMA is effective for a variety of alcohols, a key research thrust is to apply it and its next-generation analogues to more challenging molecular architectures where traditional methods may fail. researchgate.net

One notable success has been the use of TFEDMA for the deoxyfluorination of Morita–Baylis–Hillman (MBH) alcohols, which are important synthetic intermediates. researchgate.net The future direction is to target even more complex systems, a trend seen with the development of newer reagents like PyFluor and AlkylFluor, which have been successfully tested on intricate substrates. nih.govnih.gov

| Substrate Class | Example Molecule/Scaffold | Challenge | Relevance |

| Steroids | Testosterone, epi-Androsterone | Steric hindrance at neopentyl-like positions. | Important pharmaceutical scaffolds. nih.govcas.cn |

| Alkaloids | Reserpine | Multiple functional groups, complex stereochemistry. | Biologically active natural products. nih.gov |

| Terpenoids | Complex cyclic systems | Prone to rearrangement and elimination side reactions. | Diverse natural products with pharmaceutical potential. |

| Polyketides | Macrolide precursors | Presence of sensitive functional groups and multiple stereocenters. | Source of many antibiotics and other therapeutics. nih.gov |

| MBH Adducts | Varies | Allylic system prone to Sₙ1/Sₙ2 competition. | Versatile building blocks in organic synthesis. researchgate.net |

Future work will focus on systematically evaluating TFEDMA and its analogues against libraries of such complex molecules to map their reactivity, chemoselectivity, and functional group tolerance, thereby expanding their synthetic utility. nih.gov

Integration of TFEDMA-Mediated Reactions into Continuous Flow and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. researchgate.netnih.gov The integration of TFEDMA-mediated reactions into these platforms is a logical step toward safer and more efficient production of fluorinated compounds.

Key benefits and research goals include:

Improved Safety: Deoxyfluorination reactions can be highly exothermic, and the byproduct hydrogen fluoride (HF) is hazardous. Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior thermal management, minimizing the risk of thermal runaway. google.com

Process Intensification: A patent describing a process for fluorination with TFEDMA includes steps for quenching the reaction and recovering the N,N-dimethyl difluoroacetamide byproduct for conversion back into the reagent. google.com Such a process is ideally suited for a continuous, multi-stage flow setup, enabling an integrated synthesis and recycle loop.

Rapid Optimization and Library Synthesis: Automated flow platforms allow for the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify optimal parameters. This can accelerate the synthesis of libraries of fluorinated analogues for drug discovery. researchgate.net

While the literature contains examples of other fluorinating agents like DAST and Selectfluor being used in flow systems, the specific application of TFEDMA in fully automated synthesis platforms remains an area ripe for development. durham.ac.uk

Interdisciplinary Research in Materials Science and Medicinal Chemistry Utilizing TFEDMA Chemistry

The unique properties imparted by fluorine atoms make fluorinated molecules highly valuable in both materials science and medicinal chemistry. guidechem.com TFEDMA, as a key reagent for introducing fluorine, serves as an enabling tool for interdisciplinary research in these fields.

Medicinal Chemistry: Fluorine is a bioisostere for hydrogen and can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov TFEDMA is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents. guidechem.com Its ability to convert aryl-oximes to aryl-cyanides provides access to valuable synthons for drug candidates. researchgate.netresearchgate.net

Materials Science: Fluorinated polymers, such as polytetrafluoroethylene (PTFE), are known for their exceptional thermal stability and chemical resistance. nih.govpageplace.de The cyano group, which can be produced via TFEDMA-mediated reactions, is a useful functional group in polymers for applications in photovoltaic cells and LEDs. researchgate.netresearchgate.net Future research may explore the use of TFEDMA to synthesize novel fluorinated monomers for advanced polymers or to functionalize materials like graphene, creating "fluorographene" with unique electronic and physical properties. man.ac.uk

The continued development of TFEDMA and related reagents will directly fuel innovation at the intersection of chemistry, biology, and materials science, leading to the creation of next-generation pharmaceuticals, advanced polymers, and smart materials. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,1,2,2-tetrafluoro-N,N-dimethylethanamine in laboratory settings?

- Methodological Answer : The compound is highly flammable (R11) and corrosive (R35). Use explosion-proof equipment, maintain inert atmospheres (e.g., nitrogen), and store at 2–8°C to minimize volatility risks . Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), sealed goggles, and flame-retardant lab coats, is mandatory. Conduct reactions in fume hoods with spill trays .

Q. How can researchers purify this compound given conflicting boiling point data?

- Methodological Answer : Reported boiling points vary (77°C vs. 301.3°C ). If the lower value is accurate, fractional distillation under reduced pressure (e.g., 20–30 mmHg) is recommended to avoid thermal decomposition. For higher values, vacuum distillation with a cold trap (-78°C) and purity validation via GC-MS or NMR is advised .

Q. What synthetic routes are documented for this compound, and what are their limitations?

- Methodological Answer : Limited synthesis details exist, but fluorination of N,N-dimethylethanolamine derivatives using SF₄ or HF-based agents is plausible. Challenges include controlling exothermic reactions and avoiding byproducts like HF. Post-synthesis, neutralize residual acids with NaHCO₃ and confirm purity via ¹⁹F NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, density)?

- Methodological Answer : Discrepancies may stem from impurities, measurement techniques, or sample decomposition. Perform differential scanning calorimetry (DSC) to assess thermal stability and gas chromatography (GC) with FID detection to evaluate purity. Cross-reference density (1.24 g/cm³ ) using a pycnometer under controlled temperature .

Q. What spectroscopic and computational methods are suitable for characterizing this compound’s structure and reactivity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (CDCl₃) for methyl group signals (δ ~2.3–2.7 ppm) and ¹⁹F NMR for CF₂ groups (δ ~-120 to -140 ppm) . IR can confirm C-F stretches (1000–1300 cm⁻¹) .

- Computational : Use SMILES (CN(C)C(C(F)F)(F)F) or InChIKey (VIRGYRZBWQFJGJ-UHFFFAOYSA-N) for DFT calculations (e.g., Gaussian) to predict electronic properties (HOMO/LUMO) and nucleophilic substitution pathways .

Q. What is the mechanistic role of the dimethylamino group in fluorinated amine reactions?

- Methodological Answer : The dimethylamino group acts as an electron donor, stabilizing intermediates in SN2 reactions. Compare reactivity with non-fluorinated analogs (e.g., N,N-dimethylethylamine) via kinetic studies. Monitor fluorinated byproducts (e.g., HF) using ion-selective electrodes during reactions .

Q. How does the compound’s polarity influence solubility in organic solvents?

- Methodological Answer : Despite low polarity (calculated polarizability: 15.9±0.5 10⁻²⁴ cm³ ), the compound’s solubility in ethers (e.g., THF) and chlorinated solvents (e.g., DCM) can be tested via gravimetric analysis. Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility .

Data Contradiction Analysis

Q. How should researchers address conflicting hazard classifications (e.g., flammability vs. corrosivity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.